Benzyldimethyltetradecylammonium chloride

Description

Contextualization as a Quaternary Ammonium (B1175870) Compound in Research

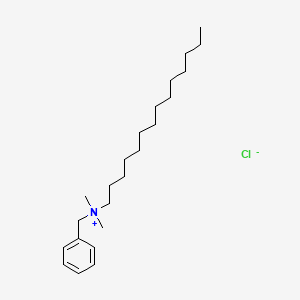

Benzyldimethyltetradecylammonium (B97909) chloride is classified as a quaternary ammonium compound (QAC). QACs are a group of substances characterized by a central positively charged nitrogen atom bonded to four organic groups. In the case of BTDACl, the nitrogen atom is attached to a benzyl (B1604629) group, two methyl groups, and a long-chain tetradecyl group (a 14-carbon alkyl chain). cymitquimica.com This structure is completed by a chloride anion, which balances the positive charge of the nitrogen cation. medchemexpress.com

The defining feature of BTDACl in a research context is its amphiphilic nature, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. cymitquimica.com The positively charged nitrogen head is hydrophilic, while the long tetradecyl and benzyl groups are hydrophobic. cymitquimica.com This dual characteristic makes it a cationic surfactant, a surface-active agent that reduces surface tension between different phases (e.g., liquid-liquid or liquid-solid). cymitquimica.comsigmaaldrich.com This surfactant property is a primary reason for its extensive study in academic research. chemimpex.com

The U.S. Environmental Protection Agency (EPA) has categorized QACs into different groups for testing purposes, and based on its structure, BTDACl falls into Group II, distinguished by its 14-carbon alkyl chain. The length of this alkyl chain is a critical factor that influences its physical properties, surfactant behavior, and biological activity.

Research Significance and Scope of Academic Inquiry

The research significance of Benzyldimethyltetradecylammonium chloride is broad, stemming from its potent surfactant and antimicrobial properties. cymitquimica.commedchemexpress.com Academic inquiry into this compound spans several key areas:

Surfactant and Micelle Studies: Due to its amphiphilic structure, BTDACl is frequently used in research as a model cationic surfactant. sigmaaldrich.com A significant area of investigation involves the study of its micelle formation and its interactions with other surfactants. For instance, research has explored the synergistic interactions in mixed micelles of BTDACl with tetradecyltrimethylammonium bromide (TTAB) and the weak antagonistic behavior with tetradecyltriphenylphosphonium bromides (TTPB). These studies often utilize conductivity and Kraft point measurements to determine parameters like the critical micelle concentration (cmc).

Antimicrobial Research: The cationic nature of BTDACl allows it to interact with and disrupt the negatively charged cell membranes of microbes, leading to cell lysis and death. This biocidal activity makes it a subject of research for developing new antimicrobial agents and disinfectants. chemimpex.comjcu.cz Studies have investigated its efficacy against various bacteria and fungi. jcu.cz

Phase Transfer Catalysis: BTDACl is utilized as a phase transfer catalyst in organic synthesis. sigmaaldrich.com This application is crucial for reactions involving reactants that are soluble in two immiscible phases (e.g., aqueous and organic). The compound facilitates the transfer of one reactant from one phase to another, allowing the reaction to proceed. An example is its use in the preparation of 2,3-epoxy-1-phenyl-3-aryl-1-propanones. sigmaaldrich.com

Analytical Chemistry: The compound has been employed as a reagent in analytical methods. For example, it has been used in the spectrophotometric determination of cobalt(II) and in the preparation of modified analcime zeolite for the trace determination of cadmium. sigmaaldrich.com

Environmental Science and Biodegradation: The widespread use of QACs has prompted research into their environmental fate. Recent studies have focused on the biodegradation of BTDACl. For example, research using moving bed biofilm reactors (MBBRs) has investigated the metabolic pathways of its breakdown, identifying degradation half-lives and numerous metabolites. researchgate.netresearchgate.net Studies with organisms like Aeromonas hydrophila have also elucidated degradation pathways, showing the cleavage of the C-alkyl-N bond as an initial step. researchgate.net

Historical Trajectory of Research on the Compound

Research into quaternary ammonium compounds like BTDACl is rooted in the early 20th century, with the discovery of the potent antimicrobial activity of benzalkonium chloride by Domagk in 1935. jcu.cz This foundational discovery paved the way for the synthesis and investigation of a wide array of QACs with varying alkyl chain lengths and counter-ions.

Initial research on BTDACl and similar compounds focused on their synthesis and fundamental properties as surfactants and biocides, leading to their commercial use in disinfectants and cleaning agents. jcu.czresearchgate.net Over time, the scope of academic inquiry has become more sophisticated. In recent decades, research has moved beyond simple efficacy studies to explore the mechanistic details of its action and application.

Advanced analytical techniques have enabled detailed studies on its behavior in mixed surfactant systems, its role in catalysis, and its complex interactions within biological systems. sigmaaldrich.com Furthermore, with growing environmental awareness, a significant research trajectory in the 21st century has been to understand the environmental persistence and biodegradation pathways of BTDACl, aiming to mitigate its potential ecological impact. researchgate.netresearchgate.net Current research continues to uncover new applications and a deeper understanding of its chemical and biological interactions. mdpi.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139-08-2 (Anhydrous) sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₂₃H₄₂NCl chemimpex.com |

| Molecular Weight | 368.04 g/mol (Anhydrous) sigmaaldrich.com |

| Appearance | White to off-white solid or crystalline powder. cymitquimica.comchemimpex.com |

| Melting Point | 56-62 °C sigmaaldrich.comchemimpex.com |

| Solubility | Soluble in water and organic solvents. cymitquimica.comsigmaaldrich.com |

| Synonyms | Miristalkonium chloride, Benzyltetradecyldimethylammonium chloride cymitquimica.comchemimpex.com |

Selected Research Findings and Applications

| Research Area | Findings and Applications |

| Micelle Interaction Studies | Exhibits synergistic interactions with tetradecyltrimethylammonium bromide (TTAB) and weak antagonistic behavior with tetradecyltriphenylphosphonium bromides (TTPB). |

| The reported critical micelle concentration (cmc) is 22.6×10⁻⁴. | |

| Phase Transfer Catalysis | Used as a catalyst in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones. sigmaaldrich.com |

| Analytical Chemistry | Employed in the spectrophotometric determination of cobalt(II). sigmaaldrich.com |

| Used to prepare modified analcime zeolite for trace determination of cadmium. sigmaaldrich.com | |

| Biodegradation | Degradation half-life of 20 hours was observed in moving bed biofilm reactors. researchgate.netresearchgate.net |

| Biodegradation by Aeromonas hydrophila involves initial cleavage of the C-alkyl-N bond. researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent) | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6036384 | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miristalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free-flowing powder, White crystalline powder | |

CAS No. |

139-08-2, 68391-01-5, 68424-85-1 | |

| Record name | Benzyldimethyltetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miristalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-61 °C | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies

Classical Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of benzyldimethyltetradecylammonium (B97909) chloride and related quaternary ammonium (B1175870) salts is primarily achieved through the Menshutkin reaction. wikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgsemanticscholar.org

The synthesis of benzyldimethyltetradecylammonium chloride is effectively a two-step process. rsc.orgrsc.org

Formation of the Tertiary Amine: The first step involves the synthesis of the precursor tertiary amine, N,N-dimethyltetradecylamine. This is typically achieved by reacting tetradecyl halide (e.g., 1-chlorotetradecane) with dimethylamine (B145610). google.com

Quaternization: The second step is the quaternization of the N,N-dimethyltetradecylamine with benzyl (B1604629) chloride. google.com In this SN2 reaction, the nucleophilic nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion to form the quaternary ammonium cation and a chloride anion. wikipedia.org

The reaction is generally performed by heating the reactants, often in a solvent like ethanol (B145695) or acetonitrile (B52724), for several hours to ensure complete conversion. nih.gov A patent describes a method where a mixture of tertiary amines, including tetradecyl dimethylamine, is reacted with benzyl chloride at an elevated temperature with stirring to produce the final product. google.com The kinetics of the reaction typically follow a second-order model, being first order with respect to both the tertiary amine and benzyl chloride. semanticscholar.org

Table 1: Comparison of Classical and Microwave-Assisted Synthesis of Quaternary Ammonium Salts

| Parameter | Classical Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6 - 48 hours nih.gov | Minutes google.comnih.gov |

| Solvent | Often required (e.g., ethanol, acetonitrile) nih.gov | Often solvent-free nih.govresearchgate.net |

| Energy Input | Conventional heating (e.g., oil bath) | Microwave irradiation |

| Yield | Variable, can be lower (25-78% in some cases) researchgate.net | Comparable or higher than classical methods nih.govresearchgate.net |

| Environmental Impact | Higher due to solvent use and longer heating times | Greener due to reduced solvent and energy use google.com |

Advanced Synthesis Techniques

To improve efficiency and align with green chemistry principles, modern synthetic approaches have been developed.

Research into alternative solvents aims to replace traditional, often hazardous, organic solvents with more sustainable options. For quaternization reactions, water and acetonitrile have been demonstrated as effective solvents, particularly when coupled with microwave heating. eurekaselect.combenthamdirect.com The use of aqueous ethanol has also been reported as a green solvent system for the synthesis of related compounds. orientjchem.org In some cases, reactions can be conducted under entirely solvent-free conditions, further enhancing their green credentials. umich.edu

While the Menshutkin reaction itself does not typically require a catalyst, the reaction conditions are critical. However, the broader field of phase-transfer catalysis (PTC) is relevant, as this compound and its homologues are themselves used as phase-transfer catalysts. youtube.com These catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase). youtube.com The development of syntheses using "green" catalysts, such as natural, bio-based options or recyclable ionic liquids, is an active area of research for many organic reactions, though their specific application to this compound synthesis is less commonly documented than solvent and energy source modifications. mdpi.com

Controlled Derivatization for Structure-Activity Relationship Studies

The biological and chemical properties of alkyldimethylbenzylammonium chlorides are highly dependent on the length of the long alkyl chain. Therefore, the controlled synthesis of specific homologues is essential for conducting detailed structure-activity relationship (SAR) studies. researchgate.net

Commercial benzalkonium chloride is typically a mixture of several alkyldimethylbenzylammonium chloride homologues, with the alkyl groups commonly being C12, C14, and C16. researchgate.netwikipedia.org However, the activity against specific classes of microbes is chain-length dependent. wikipedia.org For instance, the C14 homologue (this compound) is noted for its high efficacy against Gram-positive bacteria. researchgate.net

To study these specific effects, pure homologues must be synthesized. This is achieved by starting with a pure fatty alkyl dimethyl tertiary amine and reacting it with benzyl chloride. google.com For example, to synthesize the C12, C14, or C16 homologues, one would begin with N,N-dimethyldodecylamine, N,N-dimethyltetradecylamine, or N,N-dimethylhexadecylamine, respectively. The reaction with benzyl chloride under controlled conditions, often in a solvent like ethyl acetate (B1210297) followed by crystallization, yields the desired pure homologue. google.com This allows for the systematic evaluation of how varying the alkyl chain length impacts the compound's properties.

Table 2: Alkyldimethylbenzylammonium Chloride Homologues and Primary Antimicrobial Efficacy

| Homologue (Alkyl Chain) | Compound Name | Primary Efficacy Noted In Research |

|---|---|---|

| C12 | Benzyldimethyldodecylammonium chloride | Effective against yeast and fungi researchgate.netwikipedia.org |

| C14 | This compound | Effective against Gram-positive bacteria researchgate.netwikipedia.org |

| C16 | Benzyldimethylhexadecylammonium chloride | Effective against Gram-negative bacteria researchgate.netwikipedia.org |

Elucidation of Action Mechanisms at Molecular and Cellular Levels

Interactions with Biological Membranes

The primary target for benzyldimethyltetradecylammonium (B97909) chloride is the cell membrane. nih.gov As a cationic surfactant, its molecular structure, featuring a positively charged head and a long hydrophobic alkyl chain, facilitates a multi-step interaction process that ultimately compromises the membrane barrier. wikipedia.orgnih.gov The bactericidal action is largely attributed to the disruption of critical intermolecular interactions within the cell membrane. wikipedia.org

While specific molecular dynamics (MD) simulations for benzyldimethyltetradecylammonium chloride are not extensively detailed in the provided literature, the principles of its interaction can be inferred from simulations of similar charged amphiphilic molecules and membrane systems. nih.govresearchgate.net MD simulations are a powerful tool for visualizing the complex interplay between molecules like BDTAC and lipid bilayers at an atomic level. researchgate.net These simulations model the forces between atoms, including electrostatic and van der Waals interactions, to predict how the molecules will behave over time. researchgate.net

For charged small molecules with hydrophobic parts, like QACs, MD simulations show that the binding process is significantly driven by hydrophobic effects. nih.gov The simulation would typically model the BDTAC molecule approaching the membrane surface, where the positively charged quaternary ammonium (B1175870) headgroup interacts with the negatively charged or polar headgroups of the membrane phospholipids (B1166683). nih.govnih.gov Subsequently, the long, non-polar tetradecyl tail would penetrate and embed into the hydrophobic core of the lipid bilayer. nih.govnih.gov This integration disrupts the ordered arrangement of the lipid molecules, altering the physical properties of the membrane. nih.gov

The integration of this compound into the microbial membrane initiates a cascade of disruptive events. The fundamental mechanism is the disorganization of the lipid bilayer. wikipedia.org The insertion of the bulky BDTAC molecules creates voids and destabilizes the membrane structure, leading to an increase in fluidity and a breakdown of its selective permeability. wikipedia.orgnih.gov

This disruption of intermolecular forces can cause the dissociation of the cellular membrane lipid bilayers. wikipedia.org This process compromises the cell's ability to control the passage of substances, effectively disabling one of its most critical functions. wikipedia.orgdrugbank.com The ultimate consequence of this severe membrane damage is cell lysis, where the cell envelope ruptures, leading to cell death. medchemexpress.comstemcell.com Studies on related compounds have shown that this process can lead to visible morphological changes, such as the cell appearing wrinkled, deformed, and less bulky under electron microscopy. nih.gov

The initial step in the antimicrobial action of this compound is its adsorption onto the microbial cell surface. nih.gov This process is governed by a combination of electrostatic and hydrophobic interactions. nih.govnih.govresearchgate.net The negatively charged components of the microbial cell wall and membrane surface attract the positively charged cationic headgroup of the BDTAC molecule. nih.govnih.gov

Once the initial electrostatic attraction occurs, the long hydrophobic alkyl chain establishes strong interactions with the lipid components of the cell membrane. nih.govnih.gov This two-fold interaction ensures a firm binding to the cell surface. nih.gov Studies on the adsorption of similar cationic surfactants demonstrate that the process is concentration-dependent; a higher concentration of the surfactant leads to a greater mass adsorbed onto the surface until equilibrium is reached. researchgate.net Research on the adsorption of a related compound, benzyldimethylhexadecylammonium chloride, on silica (B1680970) surfaces showed that the presence of other ions, like divalent metal salts, can further influence adsorption by reducing electrostatic repulsion between the surfactant head groups, thereby enhancing the hydrophobic effect. nih.gov This suggests that the ionic environment can modulate the efficiency of BDTAC adsorption to microbial surfaces.

Influence on Microbial Physiology

The structural damage inflicted upon the cell membrane by this compound has immediate and severe consequences for microbial physiology. The loss of membrane integrity directly impairs cellular transport and leads to the uncontrolled release of essential internal components. wikipedia.orgnih.gov

A primary physiological effect of this compound is the catastrophic loss of cellular permeability control. wikipedia.orgdrugbank.com Healthy cell membranes maintain a specific internal environment by regulating the flow of ions, nutrients, and waste products. BDTAC's integration into the membrane disrupts the precise organization of phospholipids and membrane proteins responsible for this regulation. wikipedia.org

This leads to an inability to maintain essential electrochemical gradients. nih.gov The membrane becomes indiscriminately permeable, allowing an uncontrolled flux of substances into and out of the cell. wikipedia.orgnih.gov Research on benzyldimethyldodecylammonium chloride (BDMDAC), a closely related QAC, demonstrated this effect on Pseudomonas fluorescens by showing a significant uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes. nih.gov This loss of selective permeability is a critical step in the chain of events leading to cell death. drugbank.com

| Parameter | Untreated P. fluorescens Cells | P. fluorescens Cells Treated with BDMDAC (at MIC) | Reference |

|---|---|---|---|

| Zeta Potential | -31.2 mV | -21.0 mV | nih.gov |

| Propidium Iodide Uptake | Low / Baseline | Significantly Increased | nih.gov |

A direct consequence of increased membrane permeability is the leakage of vital intracellular components. nih.govnih.gov The damaged membrane can no longer retain low molecular weight metabolites, ions, and even larger molecules like nucleic acids and proteins. wikipedia.orgdrugbank.com

Studies have confirmed this leakage by measuring the release of specific substances from bacterial cells treated with QACs. A significant release of intracellular potassium (K+) is a key indicator of membrane damage. nih.gov Furthermore, the leakage of materials that absorb light at a wavelength of 260 nm, which includes nucleic acids (DNA and RNA), has been widely documented. nih.gov This loss of essential ions disrupts cellular metabolism and osmotic balance, while the release of genetic material and proteins represents an irreversible loss of the cell's functional and reproductive capacity. wikipedia.orgnih.gov

Role of Autolysis in Microbial Inactivation

The antimicrobial action of this compound, a quaternary ammonium compound (QAC), extends beyond direct membrane disruption to include the induction of cellular self-destruction processes, specifically autolysis. Research on the mode of action of alkyldimethylbenzylammonium chloride (ADBAC), which includes the C14 alkyl chain variant, against Staphylococcus aureus has revealed that these compounds can trigger the activity of endogenous autolytic enzymes within the bacterial cell wall. nih.govnih.gov

This process of autolysis is a key contributor to the bactericidal effect of the compound. Evidence suggests that autolysis is initiated at specific bactericidal concentrations. For instance, in studies involving S. aureus, autolysis was observed at ADBAC concentrations of 9 μg/ml and higher. nih.govnih.gov This induced self-digestion of the cell wall leads to cell lysis and death. The process is also shown to be temperature-dependent, which is a characteristic of enzymatic reactions, further supporting the role of autolysins. nih.gov

Structure-Activity Relationship (SAR) Studies on Efficacy

The antimicrobial efficacy of this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific structural features of this and related QACs influence their biological activity.

Impact of Alkyl Chain Length on Specific Microbial Targets (e.g., Gram-positive bacteria)

A predominant focus of SAR studies on this compound and its homologues has been the length of the n-alkyl chain. This structural feature has a profound impact on the compound's antimicrobial potency, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research consistently demonstrates that there is an optimal alkyl chain length for maximal bactericidal activity.

Homologues with alkyl chain lengths of C12 (dodecyl) and C14 (tetradecyl) are frequently reported to exhibit the highest antibacterial efficacy against a broad spectrum of bacteria. nih.gov For Gram-positive bacteria, this trend is particularly evident. For instance, this compound (C14) and its C12 counterpart show potent activity against S. aureus and Listeria monocytogenes. cabidigitallibrary.org In contrast, homologues with shorter (e.g., C8, C10) or longer (e.g., C16, C18) alkyl chains tend to exhibit weaker bactericidal effects. mdpi.com

The table below presents research findings on the Minimum Inhibitory Concentration (MIC) of benzalkonium chloride compounds with varying alkyl chain lengths against representative Gram-positive bacteria.

| Compound/Alkyl Chain Length | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Benzalkonium Chloride (C12) | Staphylococcus aureus | <12.5 |

| Benzalkonium Chloride (C14) | Staphylococcus aureus | <12.5 |

| Benzalkonium Chloride (C12, C14, C16 blend) | Staphylococcus aureus | 0.4 - 1.8 |

| Benzalkonium Chloride | Listeria monocytogenes | 30 |

| Benzalkonium Chloride | Staphylococcus epidermidis | <12.5 |

This table is interactive. You can sort and filter the data.

The enhanced activity of the C14 homologue is attributed to a balance between its hydrophobicity, which facilitates its penetration into the bacterial cell membrane, and its solubility in the aqueous phase, allowing it to reach the target cells.

Quantitative Relationships between Molecular Structure and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov For quaternary ammonium compounds like this compound, QSAR studies aim to predict antimicrobial potency based on physicochemical and structural descriptors.

While a specific, universally adopted QSAR equation for this compound is not consistently reported across the literature, the principles governing its activity are well-understood. The primary mechanism of action involves the disruption of the bacterial cell membrane. nih.govnih.gov The positively charged quaternary nitrogen head of the molecule interacts with the negatively charged components of the bacterial membrane, while the long, hydrophobic tetradecyl chain penetrates the lipid bilayer, leading to a loss of membrane integrity and leakage of cellular contents. nih.govrsc.org

QSAR studies on related QACs have identified key molecular descriptors that influence their antimicrobial activity. These often include:

Topological parameters: These describe the connectivity and shape of the molecule.

Hydrophobicity: Often represented by the logarithm of the partition coefficient (log P), this parameter is critical for membrane interaction.

Steric parameters: These relate to the size and shape of the molecule, which can influence its fit into biological targets.

For this compound, the length of the alkyl chain (a key structural descriptor) directly impacts its hydrophobicity and, consequently, its ability to disrupt the cell membrane. The parabolic relationship often observed, where activity peaks at an optimal chain length (around C12-C14), suggests that either too little or too much hydrophobicity can be detrimental to activity. mdpi.com Shorter chains may not penetrate the membrane effectively, while longer chains might exhibit reduced bioavailability due to excessive self-aggregation (micelle formation) in aqueous environments.

Advanced Applications and Functionalization in Scientific Research

Catalytic Roles in Organic Synthesis

Benzyldimethyltetradecylammonium (B97909) chloride is a prominent example of a phase transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different, immiscible phases (typically aqueous and organic), PTCs facilitate the transfer of one reactant across the phase boundary to react with another. The lipophilic alkyl chain of the catalyst allows it to be soluble in the organic phase, while the charged quaternary ammonium (B1175870) head can pair with an anion from the aqueous phase. This "ion pair" is then transported into the organic phase, where the anion, now poorly solvated, exhibits enhanced reactivity. This mechanism allows reactions to proceed under milder conditions, often with increased rates and yields. crdeepjournal.org

The efficacy of Benzyldimethyltetradecylammonium chloride as a phase transfer catalyst is rooted in its amphiphilic nature, which enables it to bridge the gap between immiscible aqueous and organic phases. In a typical liquid-liquid PTC system, an anionic nucleophile residing in the aqueous phase forms an ion pair with the positively charged quaternary ammonium cation of the catalyst. The bulky organic groups of the cation make this ion pair soluble in the organic solvent, effectively transporting the nucleophile into the organic phase where the substrate is located. crdeepjournal.orgcore.ac.uk Once in the organic phase, the nucleophile is only loosely associated with the bulky cation, rendering it highly reactive for processes like substitution or addition reactions. After the reaction, the catalyst, now paired with the leaving group anion, can return to the aqueous phase to repeat the cycle, thus requiring only catalytic amounts.

This compound serves as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymers. sigmaaldrich.comscientificlabs.co.uk These polymers are of interest for their specific properties, such as linear dielectric characteristics. The synthesis involves reactions where the catalyst facilitates the interaction between reactants that would otherwise be segregated in different phases, a common challenge in polymer chemistry involving diverse monomer types.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alcohol and an alkyl halide. Phase transfer catalysis has significantly improved this reaction, particularly when dealing with reactants of differing solubility. This compound can be employed to facilitate such etherifications. For instance, in the O-benzylation of oximes, the catalyst would transport the oximate anion, formed by deprotonation of the oxime in an aqueous basic solution, into an organic phase containing the benzylating agent (e.g., benzyl (B1604629) chloride). This approach avoids the need for strong, anhydrous bases and organic solvents that can dissolve all reactants, making the process more efficient and practical. phasetransfercatalysis.com The general principle involves the preferential extraction of the alkoxide or oximate anion over other anions like hydroxide (B78521) or chloride into the organic phase, driving the reaction forward.

A specific and notable application of this compound is in the epoxidation of chalcones (1-phenyl-3-aryl-2-propen-1-ones) to produce 2,3-epoxy-1-phenyl-3-aryl-1-propanones. acgpubs.orgresearchgate.net These epoxy ketones are valuable synthetic intermediates. acgpubs.org In a study by Li, et al., a range of these epoxides were synthesized in high yields (74-99%) using this compound as the phase transfer catalyst. acgpubs.orgresearchgate.netacgpubs.org The reaction uses 30% aqueous hydrogen peroxide as the oxidant in the presence of sodium hydroxide. acgpubs.org The process is further enhanced by the use of ultrasound irradiation, which, combined with PTC, leads to shorter reaction times and milder conditions compared to traditional methods. acgpubs.orgnih.gov

Table 1: Epoxidation of Chalcones using this compound

| Entry | Aryl Group of Chalcone | Yield (%) |

| 1 | C₆H₅ | 92 |

| 2 | 4-CH₃C₆H₄ | 95 |

| 3 | 4-CH₃OC₆H₄ | 99 |

| 4 | 4-ClC₆H₄ | 90 |

| 5 | 4-NO₂C₆H₄ | 74 |

| 6 | 3-NO₂C₆H₄ | 85 |

| 7 | 2-ClC₆H₄ | 88 |

| Data sourced from Li, J-T., et al. (2009). acgpubs.org |

Interfacial Science and Colloidal Systems Research

As a cationic surfactant, this compound plays a significant role in the study of interfacial phenomena and the formation of colloidal systems like micelles. sigmaaldrich.com Micelles are aggregates of surfactant molecules dispersed in a liquid, forming a colloidal suspension. The study of these systems is crucial for applications ranging from solubilization to nanomaterial synthesis.

This compound (BTDACl) is often studied in combination with other surfactants to form mixed micelles, which can exhibit properties superior to those of the individual components. The interaction between different surfactants in a mixed micelle can be synergistic, leading to a lower critical micelle concentration (CMC) than expected, or antagonistic. researchgate.net

Research has shown that when BTDACl is mixed with tetradecyltrimethylammonium bromide (TTAB), the two cationic surfactants show synergistic interactions. researchgate.net In contrast, mixtures with tetradecyltriphenylphosphonium bromide (TTPB) exhibit weak antagonistic behavior. researchgate.net These behaviors are influenced by the different head group structures of the surfactants. The formation and properties of these mixed micelles can be characterized using techniques such as conductivity and Kraft point measurements. researchgate.net The study of mixed micelles also extends to combinations with nonionic surfactants, where the interplay between ionic and nonionic headgroups and the effect of counterions govern the aggregation behavior and the final structure of the micelles. researchgate.netmdpi.com

Synergistic and Antagonistic Interactions in Binary Surfactant Systems

The behavior of BDTACl in mixed surfactant systems is a subject of significant research, as combining surfactants can lead to enhanced properties not achievable with individual components. The interactions within these binary systems can be either synergistic or antagonistic.

Synergistic Interactions : Studies on mixed micelle formation between this compound (BTDACl) and tetradecyltrimethylammonium bromide (TTAB) have demonstrated synergistic interactions. researchgate.net This synergy is indicated by negative values of the interaction parameter (β) and excess Gibbs energy (GE), suggesting that the mixed micelles are more stable than their ideal counterparts. researchgate.net The attractive interactions are driven by factors that make micelle formation more favorable in the mixture than for the individual surfactants.

Antagonistic Interactions : Conversely, when BTDACl is mixed with tetradecyltriphenylphosphonium bromide (TTPB), the system exhibits weak antagonistic behavior. researchgate.net This suggests that the combination of these two surfactants is less favorable for micelle formation than would be expected from their individual properties.

The nature of the headgroup of the co-surfactant plays a critical role in determining whether the interaction will be synergistic or antagonistic. researchgate.net

Computational Modeling of Molecular Architecture in Mixed Systems

To quantitatively predict and understand the behavior of BDTACl in complex mixtures, computational modeling is employed. Molecular simulations provide insight into the spatial arrangement and interactions of surfactant molecules within mixed systems. researchgate.net

Research on binary systems involving a similar compound, benzyl dimethylhexadecylammonium chloride (BDHAC), utilizes computational simulation to investigate molecular architecture and synergistic interactions. researchgate.net These simulations, often performed using software like Spartan'14, allow for the structural optimization of the surfactant molecules in the mixed state. The results from such computational models have shown good agreement with experimental data and estimations derived from theoretical frameworks like the Regular Solution Theory (RST). researchgate.net This modeling approach is crucial for predicting the efficiency of mixed micelle formation and understanding the electrostatic forces at play between different surfactant molecules. researchgate.net

Functional Materials Development

BDTACl is a key modifying agent in the development of functional materials designed for specific environmental and analytical applications. Its cationic nature allows it to readily adsorb onto and alter the surfaces of negatively charged materials like zeolites and clays (B1170129).

In analytical chemistry, BDTACl is used to prepare modified zeolites for the preconcentration and determination of trace elements. Research has demonstrated its application in the preparation of modified analcime zeolite, which is subsequently used in the trace determination of cadmium. sigmaaldrich.com The surfactant modifies the zeolite surface, enhancing its affinity for specific metal ions and enabling more sensitive detection.

The modification of natural clays, such as bentonite (B74815), with BDTACl creates potent adsorbents for organic pollutants. When BDTACl intercalates into the clay structure, it expands the interlayer spacing and renders the normally hydrophilic clay surface organophilic, significantly enhancing its ability to adsorb non-polar organic compounds from water. researchgate.net

A study on the removal of 2,4,6-trichlorophenol (B30397) (TCP) using BDTACl-modified bentonite demonstrated high efficiency, achieving 99.52% pollutant removal under optimal conditions. researchgate.net The modification was confirmed by X-ray diffraction, which showed an expansion of the basal spacing of the bentonite from 14.79Å to 28.23Å, indicating successful intercalation of the surfactant. researchgate.net

Table 1: Optimal Conditions for 2,4,6-Trichlorophenol (TCP) Adsorption by BDTACl-Modified Bentonite

| Parameter | Optimal Value | Pollutant Removal Rate |

| pH | 4 | 99.52% |

| Initial TCP Concentration | 50 mg/L | 99.52% |

| Contact Time | 60 min | 99.46% |

| Temperature | 19°C | 99.52% |

Data sourced from a study on the adsorption of TCP on bentonite modified with this compound. researchgate.net

Organoclays developed using BDTACl and similar quaternary ammonium compounds are a cornerstone of modern environmental remediation technologies. researchgate.net These materials are synthesized by exchanging the inorganic cations in natural clays like montmorillonite (B579905) with the organic BDTACl cation. researchgate.netnih.gov This process transforms the clay into a high-capacity sorbent for a variety of contaminants, including organic pollutants and heavy metals. researchgate.netmdpi.com

The primary mechanism involves creating a hydrophobic or amphiphilic surface on the clay that can partition organic pollutants from water. researchgate.net The development process fundamentally alters the clay's physical properties. For instance, loading a benzyl ammonium chloride (BAC) surfactant into montmorillonite (MMT) clay leads to a significant decrease in specific surface area (from 57.51 m²/g to 12.24 m²/g) but an increase in average pore size (from 6.8 nm to 15.56 nm) due to intercalation. nih.gov These modified materials are effective in treating contaminated water and soil. researchgate.net

Table 2: Physical Property Changes in Montmorillonite (MMT) Clay upon Loading with Benzyl Ammonium Chloride (BAC)

| Property | Unmodified MMT | BAC-Loaded MMT |

| Specific Surface Area | 57.51 m²/g | 12.24 m²/g |

| Total Pore Volume | 0.098 cm³/g | 0.047 cm³/g |

| Average Pore Size | 6.8 nm | 15.56 nm |

Data sourced from a study on loading BAC into nano-clays. nih.gov

Research as a Biochemical Reagent

Beyond materials science, this compound is utilized as a biochemical reagent in life science and analytical research. medchemexpress.comchemimpex.com It is employed in various laboratory analyses and chemical reactions to aid in the development of new materials and compounds. chemimpex.com

A specific and critical application is its use as an internal standard in advanced analytical techniques. For example, an isotopically labeled version, This compound-d7 , serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. mdpi.com In a study investigating human exposure to fluorotelomer ethoxylates, this labeled standard was added to human serum samples to ensure the accuracy and precision of the quantification of the target analytes during the extraction and analysis process. mdpi.com This role is vital for producing reliable data in human biomonitoring and exposure science. mdpi.commedchemexpress.com

Environmental Fate, Transport, and Degradation Pathways

Environmental Distribution and Sorption Phenomena

The environmental distribution of benzyldimethyltetradecylammonium (B97909) chloride is largely governed by sorption, the process by which it binds to solids. This phenomenon significantly influences its mobility and bioavailability in ecosystems.

As a cationic surfactant, benzyldimethyltetradecylammonium chloride possesses a permanent positive charge, leading to strong electrostatic attraction to negatively charged surfaces prevalent in the environment. researchgate.net Materials such as activated sludge in wastewater treatment plants (WWTPs), clay minerals, and organic matter in soils and sediments are rich in anionic sites, making them significant sinks for this compound. researchgate.netnih.gov

The adsorption process is a primary mechanism for the removal of this compound from the aqueous phase in WWTPs. au.dkresearchgate.net Studies on the biosorption of tetradecyl benzyl (B1604629) dimethyl ammonium (B1175870) chloride (C14BDMA) onto activated sludge show that equilibrium is typically reached within two hours. scirp.orgresearchgate.netnih.gov The adsorption capacity is influenced by factors such as pH, with capacity increasing significantly as pH rises. scirp.orgresearchgate.net The process is generally described well by both the Langmuir and Freundlich isotherm models, which characterize the equilibrium distribution of the compound between the solid (sludge) and liquid phases. scirp.orgnih.goveeer.org The Langmuir model, in particular, has been shown to be a good fit, suggesting a monolayer adsorption process on a homogeneous surface. eeer.orgeeer.org

In agricultural soils, the adsorption is similarly robust. This compound (referred to as BDTA or BAC14 in studies) adsorbs more strongly than its shorter-chain homolog, benzyl dimethyl dodecyl ammonium chloride (BDDA), indicating that the longer alkyl chain contributes to the binding, likely through van der Waals forces in addition to electrostatic interactions. eeer.orgnih.gov Soil composition is a critical factor; soils with higher clay and organic matter content exhibit greater adsorption capacity. nih.govnih.gov

| Adsorbent | Compound | Isotherm Model | Max Adsorption Capacity (qmax, mg/g) | Source |

|---|---|---|---|---|

| Agricultural Soil | BAC14 (BDTA) | Langmuir | 8.8 - 38.9 | eeer.orgeeer.org |

| Sewage Sludge | BAC14 (BDTA) | Langmuir | 73 | eeer.orgresearchgate.net |

| Powdered Activated Carbon (PAC) | BAC14 (BDTA) | Langmuir | 277.78 | eeer.org |

| Activated Sludge | C14BDMA | Langmuir & Freundlich | Not specified | scirp.orgresearchgate.net |

The strong affinity of this compound for soil and sludge particles results in very low mobility. nih.gov This high degree of sorption significantly reduces its potential to leach from the upper soil layers into groundwater. Column studies designed to simulate environmental conditions have confirmed this limited mobility. nih.gov

Research using soil columns amended with biosolids containing this compound demonstrated minimal leaching. nih.gov For instance, when subjected to artificial rainwater, less than 1% of the available benzyl dimethyl dodecyl ammonium chloride (a related, more mobile compound) leached through a 9 cm sandy loam soil column. nih.gov Given that this compound adsorbs even more strongly due to its longer alkyl chain, its leaching potential is considered to be exceptionally low in most environmentally relevant scenarios. nih.gov This strong binding suggests that the compound will largely remain in the topsoil layers following land application of biosolids. nih.gov

Despite its strong sorption to soil, this compound has the potential to be taken up by plants, raising concerns about its entry into the food chain. nih.gov Hydroponic studies, which represent a worst-case scenario with high bioavailability, have shown that this compound can be absorbed by plant roots and translocated to the shoots. nih.gov

In experiments with lettuce (Lactuca sativa) and garden cress (Lepidium sativum), this compound was detected in both root and shoot tissues after exposure. nih.gov The uptake of the compound was associated with phytotoxic effects, including reduced plant dry weight and visible symptoms like necrosis and wilting at concentrations as low as 0.25 mg/L. nih.gov The presence of the compound in the shoots confirms that translocation from the roots occurs within the plant's vascular system. nih.gov While bioavailability in soil is significantly lower than in hydroponic systems, these findings confirm the potential for plant uptake and translocation in agricultural settings. nih.gov

Biodegradation Mechanisms and Kinetics

While sorption is a dominant fate process, biodegradation by microorganisms is the primary pathway for the ultimate destruction of this compound in the environment. au.dkresearchgate.net

Several bacterial species have been identified that can degrade benzalkonium chlorides, including this compound. Strains of Pseudomonas sp. and Aeromonas hydrophila are notable for their ability to utilize these compounds as a source of carbon and energy. au.dkresearchgate.netresearchgate.net

The degradation pathway by Aeromonas hydrophila has been studied in detail. researchgate.netcapes.gov.brnih.gov The initial step in the catabolism is the cleavage of the C-N bond that links the long alkyl chain to the quaternary nitrogen atom. researchgate.netnih.gov This reaction yields benzyldimethylamine and a corresponding long-chain aldehyde. Following this initial cleavage, a series of demethylation reactions can occur, liberating benzylmethylamine and subsequently benzylamine (B48309). capes.gov.brnih.gov The benzylamine is then subject to deamination, forming benzaldehyde, which is rapidly oxidized to benzoic acid. capes.gov.brnih.gov Benzoic acid is a common metabolic intermediate that can be further degraded through central metabolic pathways. nih.gov

| Microorganism | Key Degradation Step | Metabolites Formed | Source |

|---|---|---|---|

| Aeromonas hydrophila sp. K | Cleavage of Calkyl-N bond | Benzyldimethylamine, Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic acid | researchgate.netcapes.gov.brnih.gov |

| Pseudomonas sp. | Utilizes compound for growth | Metabolites associated with ω- and β-oxidation pathways | au.dkresearchgate.netscholaris.ca |

| Mixed Aerobic Culture | Complete degradation | Products with insignificant toxic effects | researchgate.net |

In addition to the cleavage of the benzyl group, another significant biodegradation pathway involves the oxidation of the long tetradecyl chain. This occurs through a combination of ω-oxidation and β-oxidation, which are common metabolic routes for fatty acids. au.dkwikipedia.org

A study investigating the degradation of BAC-12 and BAC-14 in moving bed biofilm reactors identified metabolites consistent with these pathways. au.dk The proposed mechanism begins with ω-oxidation , where an omega-hydroxylase enzyme attacks the terminal methyl group (the ω-carbon) of the tetradecyl chain, converting it into a primary alcohol. This alcohol is then further oxidized to a carboxylic acid, forming a dicarboxylic acid derivative of the parent compound. au.dk

Following ω-oxidation, the alkyl chain is shortened via β-oxidation . au.dknih.gov In this cyclical process, the fatty acid chain is cleaved two carbons at a time, producing acetyl-CoA with each cycle. wikipedia.orgnih.gov This sequential removal of two-carbon units continues along the alkyl chain, leading to the formation of progressively shorter carboxylated BAC metabolites. au.dk These pathways ultimately break down the hydrophobic portion of the molecule, contributing to its complete mineralization. au.dk

Abiotic Degradation Processes

Advanced oxidation processes (AOPs) are effective methods for the abiotic degradation of this compound and other persistent organic pollutants. researchgate.netnih.gov These processes utilize highly reactive hydroxyl radicals (•OH) to break down complex molecules. sci-hub.box

The O₃/H₂O₂ process, a type of AOP, has been shown to be effective in degrading various organic compounds. nih.goveeer.org While ozone (O₃) itself is a strong oxidant, the addition of hydrogen peroxide (H₂O₂) can enhance the production of hydroxyl radicals, leading to more efficient degradation, particularly in waters with low organic matter content. sci-hub.boxmdpi.com Studies on the degradation of BACs have explored various AOPs, including UV/chlorine and Fenton oxidation. nih.govresearchgate.netresearchgate.net The UV/chlorine process, for example, demonstrated a synergistic effect on the degradation of a similar BAC, with both UV photolysis and radical species oxidation contributing to the breakdown. nih.gov The efficiency of these processes can be influenced by factors such as pH and the dosage of the oxidizing agents. nih.gov

Ecological Impact and Environmental Risk Assessment in Research Contexts

The widespread use of this compound and other BACs necessitates a thorough assessment of their ecological impact and environmental risk. europa.eungfs.netg20sfwg.orgebrd.comup.pt

This compound is classified as very toxic to aquatic organisms. serva.denih.gov Its release into the environment, primarily through wastewater, poses a potential threat to aquatic ecosystems. nih.gov Environmental risk assessments consider the potential for exposure and the toxic effects of the substance on various organisms. mst.dk

The environmental fate of BDTAC is a key factor in its risk profile. These compounds have a strong tendency to adsorb to sludge, soil, and sediment, which can reduce their bioavailability in the water column but lead to their accumulation in these compartments. nih.govindustrialchemicals.gov.au While they are biodegradable, the rate of degradation can be influenced by factors like alkyl chain length and microbial acclimation. nih.govnih.gov

High concentrations of BACs can negatively affect microbial communities, although some bacteria can develop resistance and the ability to degrade these compounds. nih.govnih.gov The presence of BACs in the environment can also lead to the proliferation of antibiotic resistance genes. nih.gov In standard aquatic toxicity tests, BACs exhibit significant acute and chronic toxicity to aquatic life. santos.com However, sediment-dwelling organisms may be less sensitive due to the binding of the compound to the sediment matrix. santos.com

Interactive Data Table: Factors Influencing Biodegradation

| Factor | Observation | Reference(s) |

| Microbial Acclimation | Estuarine sediment microbial community showed rapid degradation of BACs within 12 hours when used as the sole carbon source. | nih.gov |

| Microbial Acclimation | Selective enrichment of Rheinheimera, Pseudomonas, and Vogesella in the presence of high BAC concentrations. | nih.gov |

| Alkyl Chain Length | Metabolic stability and half-life of BACs increase with alkyl chain length (C10 < C12 < C14 < C16). | nih.govresearchgate.net |

| Alkyl Chain Length | The rate of biodegradation of some surfactants is influenced by the alkyl chain length, with varying effects reported. | researchgate.netmdpi.comresearchgate.net |

Interactive Data Table: Abiotic Degradation with AOPs

| AOP Method | Key Finding | Reference(s) |

| O₃/H₂O₂ | Addition of H₂O₂ enhances hydroxyl radical production, improving degradation efficiency, especially in low organic matter water. | sci-hub.boxmdpi.com |

| UV/chlorine | Showed synergistic effects on DDBAC degradation, involving both UV photolysis and radical oxidation. | nih.gov |

| Fenton (H₂O₂/Fe²⁺) | An effective AOP for the degradation of BACs. | researchgate.netresearchgate.net |

Assessment of Environmental Hazard based on Toxicity Endpoints (e.g., Aquatic Organisms)

This compound (BDTAC), a type of quaternary ammonium compound (Quat), is recognized for its potential to cause long-term adverse effects in the aquatic environment. spectrumchemical.com Due to their biocidal properties, these compounds are closely regulated for environmental safety. nih.gov Disposal is primarily "down-the-drain" to wastewater treatment systems, making the aquatic environment the main recipient of any potential effects. nih.gov The environmental risk is largely associated with treated effluent and soils that may be amended with wastewater biosolids. nih.gov

The toxicity of BDTAC to aquatic life is a key component of its environmental hazard profile. It is classified as very toxic to aquatic life with long-lasting effects. fishersci.se The hazard assessment involves evaluating its potential to persist in the environment, accumulate in living organisms, and its toxicity (PBT assessment). nih.gov While BDTAC has a high potential for toxicity to aquatic organisms across various trophic levels, this is often mitigated by its environmental fate characteristics. nih.govindustrialchemicals.gov.au It has a strong tendency to adsorb to wastewater biosolids, sediment, and soil, which reduces its bioavailability and, consequently, its toxicity in the water column. nih.govresearchgate.net

The toxicity of BDTAC is not typically due to bioaccumulation but rather the disruption of membrane surfaces by the alkyl chains of the cationic surfactant, leading to a loss of membrane integrity. industrialchemicals.gov.au Data submitted to regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) form a robust database for assessing these risks. nih.govmst.dk

Interactive Table: Aquatic Toxicity of Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) compounds

| Trophic Level | Organism | Endpoint | Value (mg/L) | Source |

| Fish | Fathead Minnow (Pimephales promelas) | 96-hr LC50 | 0.28 | epa.gov |

| Invertebrate | Daphnia magna | 48-hr EC50 | 0.0058 | epa.gov |

| Algae | Green Algae (Selenastrum capricornutum) | 96-hr EC50 | 0.049 | epa.gov |

Note: The table presents data for the broader category of ADBAC, to which this compound belongs. LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration, 50%) is the concentration of a chemical that causes a defined effect in 50% of the test organisms.

Potential for Bioaccumulation and Biomagnification

The potential for this compound to bioaccumulate in organisms is considered low. fishersci.senih.gov As a cationic surfactant, it is part of a class of chemicals for which bioaccumulation is generally below the level of concern. industrialchemicals.gov.au This is primarily because most surfactants tend to be retained on epithelial surfaces rather than being absorbed across cellular membranes. industrialchemicals.gov.au

Experimental data supports this low bioaccumulation potential. The bioconcentration factor (BCF), a key indicator of a substance's tendency to concentrate in aquatic organisms from the surrounding water, has been measured for related benzalkonium compounds. For benzalkyl chain quaternary ammonium compounds with C12-C14 alkyl chains, the BCF reported in the fish Cyprinus carpio ranged from 0.2 to 5.9 L/kg at a test concentration of 0.5 mg/L, and 1.8 to 8.6 L/kg at a test concentration of 0.05 mg/L. industrialchemicals.gov.aunih.gov These values suggest a low potential for bioconcentration. nih.gov It is also noted that reported BCF values can sometimes be overestimated in studies using radiolabelled compounds, as it can be difficult to distinguish between the parent compound and its metabolites. industrialchemicals.gov.au

Studies on rats using radiolabeled benzylalkyldimethylammonium chloride (BAC) have shown that while the compound can be distributed to various organs, it is also subject to excretion. nih.govresearchgate.net One study found that after a week, approximately 6.4% of the administered radioactivity remained in the rats, indicating that while some retention occurs, the compound does not persist indefinitely. researchgate.net The substance is not considered to be persistent, bioaccumulative, and toxic (PBT). fishersci.se

Inhibition of Microbial Corrosion

This compound and related quaternary ammonium compounds (QACs) are effective in controlling microbial corrosion, particularly that caused by sulfate-reducing bacteria (SRB). mdpi.comnih.gov SRB are a major cause of microbiologically influenced corrosion (MIC) in various industries, leading to significant economic losses and safety hazards. mdpi.comnih.gov Biocides are a common method for mitigating the risks associated with SRB activity. mdpi.com

The antimicrobial action of QACs like benzyldimethyldodecylammonium chloride (a compound with a C12 alkyl chain, closely related to the C14 of BDTAC) is key to their function as corrosion inhibitors. mdpi.com The positively charged ammonium group of the QAC is attracted to the negatively charged cell membrane of the bacteria. mdpi.com The hydrophobic alkyl chain then inserts into the membrane, disrupting the cell and leading to its death. mdpi.com

By inhibiting the growth of SRB, these compounds prevent the formation of biofilms on metal surfaces. mdpi.comnih.gov Electrochemical studies have shown that the presence of these biocides significantly reduces the corrosion current density. mdpi.com This indicates a deceleration of the corrosion process. mdpi.com They act as mixed-type corrosion inhibitors, suppressing both the anodic and cathodic reactions involved in corrosion. researchgate.net The adsorption of the QAC molecules onto the metal surface forms a protective layer that hinders the corrosive action of the environment and the metabolic byproducts of the bacteria. researchgate.net For instance, the lone pair of electrons on the nitrogen atoms in the QAC molecule can form coordinate bonds with the empty orbitals of the metal, creating a tightly bound chemisorption layer. researchgate.net

Impact on Dissolved Inorganic Carbon Alteration in Seawater

This compound (BDTAC), as a component of benzalkonium chlorides (BACs), has been investigated as a disinfectant to prevent biological activity from altering dissolved inorganic carbon (DIC) concentrations in water samples collected for analysis, particularly for radiocarbon (¹⁴C) dating. copernicus.orgcopernicus.org The standard preservative, mercuric chloride (HgCl₂), is highly toxic, prompting the search for alternatives. copernicus.org

BACs have shown promise in preserving freshwater samples. copernicus.orgresearchgate.net However, their effectiveness is reduced in seawater. copernicus.orgcopernicus.org Studies have shown that while seawater samples treated with BAC may remain stable for a few days, changes in DIC and ¹⁴C concentrations can begin to appear after one to two weeks of storage. copernicus.orgcopernicus.org The primary biodegradation of BACs, including the C14 and C16 variants, by marine bacterial populations can be completed in 8 to over 15 days. copernicus.org

The reduced efficacy in seawater is not fully understood, but one hypothesis involves the presence of bacterial spores, which are common in marine environments. copernicus.org To overcome this limitation, a combined approach of filtration (to remove spores and other microorganisms) followed by the addition of BAC has been tested. copernicus.orgcopernicus.org This combined procedure has been shown to be effective in suppressing biological DIC alterations in seawater samples over extended periods (e.g., 41 weeks), with only minimal changes observed. copernicus.orgresearchgate.net While the complete elimination of biological effects may be difficult, this combined method keeps the changes within practical limits for accurate ¹⁴C analysis. copernicus.orgresearchgate.net

Analytical and Characterization Methodologies for Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural characterization of benzyldimethyltetradecylammonium (B97909) chloride, providing detailed information about its molecular structure and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the characterization of BDTAC. spectrabase.comnih.gov By analyzing the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups within the molecule. The spectrum for benzyldimethyltetradecylammonium chloride dihydrate, recorded using a KBr wafer technique, is available in spectral databases. spectrabase.com Analysis of the FTIR spectrum for related quaternary ammonium (B1175870) compounds, such as benzyl-C8-18-alkyldimethyl chlorides, shows characteristic peaks corresponding to C-H stretching from the alkyl chains and the benzyl (B1604629) group, as well as vibrations associated with the quaternary ammonium group. nist.gov This technique is valuable for confirming the identity of the material and for quality control purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of organic molecules like this compound. wpmucdn.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR spectra reveal the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov For a molecule like BDTAC, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the N-methyl protons, and the various methylene groups of the long tetradecyl chain. chemicalbook.com For example, spectral data for the closely related benzyldimethylstearylammonium chloride shows characteristic chemical shifts for these different types of protons. chemicalbook.com

2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms. rsc.org

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure. wpmucdn.com

Even with the complexity of overlapping signals, modern NMR techniques can provide unambiguous structural determination. wpmucdn.comrsc.org Spectral databases contain ¹³C NMR data for benzyldimethyltetradecylammonium, obtained using instruments like the Bruker WH-90, which serves as a reference for structural verification. nih.gov

Advanced Microscopic and Surface Analysis